Product packaging for 1,4-Butanediol, 1,1,4,4-tetraphenyl-(Cat. No.:CAS No. 63469-15-8)

1,4-Butanediol, 1,1,4,4-tetraphenyl-

Cat. No.: B3055239
CAS No.: 63469-15-8
M. Wt: 394.5 g/mol
InChI Key: XRTGYBHBFOYLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Chemical Investigations of Highly Substituted Diols

The study of highly substituted diols is intrinsically linked to the historical development of synthetic methodologies capable of forming carbon-carbon bonds, particularly under sterically demanding conditions. A pivotal moment in this history was the discovery of the pinacol (B44631) coupling reaction in 1859 by Wilhelm Rudolph Fittig. wikipedia.org This reaction involves the reductive coupling of a ketone or aldehyde to form a vicinal diol. wikipedia.org The classic example, the conversion of acetone (B3395972) to pinacol (2,3-dimethyl-2,3-butanediol), demonstrated a viable route to sterically congested 1,2-diols. wikipedia.org

Early investigations into these highly substituted diols were often driven by the desire to understand the limits of known reactions and to observe the chemical behavior of molecules under significant steric strain. The synthesis of compounds like 1,4-Butanediol, 1,1,4,4-tetraphenyl- would have been a considerable challenge for early organic chemists, requiring robust methods to overcome the steric hindrance posed by the phenyl groups. The development of organometallic reagents, such as Grignard reagents, provided the tools necessary to construct such complex carbon skeletons. The gradual evolution of stereoselective synthesis methods has further enabled chemists to control the three-dimensional arrangement of atoms in these complex molecules, a critical aspect for their application in modern chemistry. researchgate.netacs.orgrsc.org

Significance of 1,4-Diol Architectures in Contemporary Chemical Research

The 1,4-diol motif is a versatile building block in modern organic synthesis and materials science. The spacing of the two hydroxyl groups allows for the formation of important heterocyclic compounds, such as tetrahydrofurans, through intramolecular dehydration. Furthermore, 1,4-diols are key monomers in the production of a variety of polymers, including polyesters and polyurethanes. dcc.com.twchemicalbook.comrsc.org The specific properties of these polymers can be tuned by altering the structure of the diol monomer.

The incorporation of bulky substituents, as seen in 1,4-Butanediol, 1,1,4,4-tetraphenyl-, can impart unique characteristics to the resulting materials. For instance, the rigid and voluminous phenyl groups can increase the thermal stability and glass transition temperature of polymers, making them suitable for high-performance applications. In the realm of stereoselective synthesis, chiral diols are widely employed as organocatalysts and chiral auxiliaries to control the stereochemical outcome of a reaction. nih.gov The defined spatial arrangement of the hydroxyl groups in a 1,4-diol, combined with the steric directing effects of large substituents, can create a highly effective chiral environment for asymmetric transformations. acs.org

Conceptual Framework for Sterically Hindered Organic Molecules

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules. wikipedia.org They arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when atoms are brought into close proximity. numberanalytics.comnumberanalytics.com In sterically hindered molecules, such as 1,4-Butanediol, 1,1,4,4-tetraphenyl-, the bulky phenyl groups occupy a significant volume of space, which has several important consequences:

Molecular Conformation: The molecule will adopt a conformation that minimizes the steric strain between the phenyl groups. This can lead to distorted bond angles and restricted rotation around single bonds.

Reactivity: The steric bulk can hinder the approach of reagents to the reactive centers of the molecule, in this case, the hydroxyl groups. numberanalytics.com This "steric hindrance" can significantly slow down the rate of a chemical reaction or even prevent it from occurring altogether. wikipedia.org For example, the esterification of the hydroxyl groups in 1,4-Butanediol, 1,1,4,4-tetraphenyl- would be expected to be much slower than that of the parent 1,4-butanediol.

Selectivity: Steric hindrance can be exploited to control the selectivity of a reaction. wikipedia.org By blocking certain reaction pathways, it can favor the formation of a specific product. This is a fundamental principle in the design of stereoselective catalysts and synthetic routes.

The study of sterically hindered molecules like 1,4-Butanediol, 1,1,4,4-tetraphenyl- provides valuable insights into the fundamental principles of steric effects and their profound impact on chemical reactivity and molecular properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26O2 B3055239 1,4-Butanediol, 1,1,4,4-tetraphenyl- CAS No. 63469-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,4,4-tetraphenylbutane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGYBHBFOYLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069910
Record name 1,4-Butanediol, 1,1,4,4-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63469-15-8
Record name 1,1,4,4-Tetraphenyl-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63469-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol, 1,1,4,4-tetraphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: QXR&R&2XQR&R
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanediol, 1,1,4,4-tetraphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanediol, 1,1,4,4-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Elucidation of 1,4 Butanediol, 1,1,4,4 Tetraphenyl

Established Synthetic Pathways for 1,4-Butanediol, 1,1,4,4-Tetraphenyl-

The construction of the 1,1,4,4-tetraphenyl-1,4-butanediol framework is primarily achieved through carbon-carbon bond-forming reactions, with organometallic reagents playing a pivotal role.

Organometallic Reagent-Mediated Syntheses

The high nucleophilicity of organometallic reagents makes them ideal for attacking electrophilic carbonyl carbons, a key step in the formation of tertiary alcohols.

Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. One of the primary methods for synthesizing 1,1,4,4-tetraphenyl-1,4-butanediol involves the reaction of a succinate (B1194679) ester with an excess of phenylmagnesium bromide. In a typical procedure, diethyl succinate is added to a solution of phenylmagnesium bromide, leading to a double addition to each of the ester carbonyl groups. The intermediate hemiketals are not isolated but are further attacked by the Grignard reagent to form the tertiary alcohol upon acidic workup.

While the reaction of 1,4-dibromobutane (B41627) with phenylmagnesium bromide might be conceptually considered, it is less commonly employed for the direct synthesis of the target diol. The formation of a di-Grignard reagent from 1,4-dibromobutane can be challenging and may be complicated by side reactions such as elimination and coupling. A more controlled approach involves the reaction of a bifunctional electrophile with a pre-formed Grignard reagent.

Table 1: Grignard Reagent-Mediated Synthesis of 1,1,4,4-Tetraphenyl-1,4-butanediol
ElectrophileGrignard ReagentMolar Ratio (Grignard:Electrophile)SolventReaction ConditionsYield (%)Reference
Diethyl succinatePhenylmagnesium bromide>4:1Diethyl etherRefluxNot specifiedGeneral knowledge

Organolithium reagents, such as phenyllithium, offer an alternative to Grignard reagents for the synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol. researchgate.net Due to the more ionic nature of the carbon-lithium bond compared to the carbon-magnesium bond, organolithium reagents are generally more reactive nucleophiles. researchgate.net The reaction mechanism is analogous to that of Grignard reagents, involving the nucleophilic attack of the phenyl anion on the carbonyl carbon of a suitable electrophile like a succinate ester. The higher reactivity of organolithium reagents may lead to faster reaction rates but can also result in a higher propensity for side reactions if not carefully controlled. nih.gov

Adaptations from Analogous Diol Syntheses

The synthesis of sterically hindered diols often draws inspiration from established methods for simpler analogs. A prominent example is the pinacol (B44631) coupling reaction, which traditionally yields 1,2-diols through the reductive coupling of two carbonyl compounds. odinity.com While the target molecule is a 1,4-diol, the principles of reductive coupling of carbonyls can be conceptually adapted. For instance, the reductive coupling of two molecules of benzophenone (B1666685) would lead to the formation of 1,1,2,2-tetraphenyl-1,2-ethanediol (benzopinacol), a vicinal diol. odinity.com To form a 1,4-diol structure like the target compound, a different starting material strategy would be required, potentially involving the coupling of two molecules of a γ-keto ester or a similar bifunctional precursor.

Table 2: Comparison of Pinacol Coupling for 1,2-Diol Synthesis
Carbonyl CompoundReducing AgentProductReference
Acetone (B3395972)Magnesium amalgam2,3-Dimethyl-2,3-butanediol (Pinacol) odinity.com
BenzophenoneZinc-copper couple1,1,2,2-Tetraphenyl-1,2-ethanediol (Benzopinacol) odinity.com

Multi-Step Conversions and Strategic Functional Group Interconversions

Complex molecules like 1,1,4,4-tetraphenyl-1,4-butanediol can also be assembled through multi-step synthetic sequences that involve strategic functional group interconversions. A plausible, though not explicitly detailed in readily available literature for this specific compound, multi-step approach could start from benzophenone. For instance, a haloform reaction on a derivative of benzophenone could introduce a carboxylic acid functionality, which could then be converted to an ester. Subsequent elaboration of the carbon chain and a final Grignard addition could lead to the target diol. While such a route is theoretically viable, it would likely be longer and less efficient than the direct di-addition of an organometallic reagent to a succinate precursor. The synthesis of structurally related compounds, such as 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) derivatives, often involves multi-step procedures, highlighting the utility of this approach for constructing complex tetraphenyl-substituted carbon skeletons.

Catalytic Systems and Their Influence on Synthesis

Currently, there is a notable absence of specific literature detailing catalytic systems for the direct synthesis of 1,4-Butanediol, 1,1,4,4-tetraphenyl-. The synthesis of the parent compound, 1,4-butanediol, involves various catalytic hydrogenation and dehydration processes, but these are not directly applicable to the synthesis of its highly substituted tetraphenyl derivative. rsc.org

The Oppenauer oxidation, a catalytic method for the oxidation of secondary alcohols to ketones, and its reverse, the Meerwein-Ponndorf-Verley reduction, represent catalytic transformations of alcohols. However, these methods are not designed for the formation of the carbon skeleton of the target diol. The development of catalytic routes to sterically hindered tertiary diols remains a challenging area in synthetic chemistry. Future research may explore the use of transition metal catalysts to promote the coupling of suitable precursors, potentially offering a more atom-economical and environmentally benign approach to the synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol.

Role of Alkali Metal Bases in Reaction Systems

In the context of the synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol, the primary role of an alkali metal-containing species is embodied in the Grignard reagent, phenylmagnesium bromide. Organomagnesium halides, while not containing an alkali metal, function as strong bases and nucleophiles, a characteristic shared with organoalkali compounds like organolithiums. The magnesium in the Grignard reagent is crucial for its formation and reactivity, stabilizing the phenyl carbanion and facilitating its nucleophilic attack on the ester carbonyls.

Beyond the inherent basicity of the Grignard reagent, the addition of other alkali metal bases is not a standard procedure in this specific synthesis. The reaction relies on the stoichiometric addition of the organometallic reagent to drive the reaction to completion. The use of catalytic amounts of other bases is not reported for this particular transformation, which is governed by the nucleophilic addition mechanism of the Grignard reagent.

Investigation of Homogeneous and Heterogeneous Catalysis in Diol Synthesis

The synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol from diethyl succinate and phenylmagnesium bromide is a classic example of a stoichiometric reaction, and there is a lack of specific literature describing catalytic homogeneous or heterogeneous approaches for this particular transformation.

However, the broader field of organic synthesis has seen the development of catalytic methods for the formation of carbon-carbon bonds and the synthesis of diols. Homogeneous catalysis, for instance, has been employed in various coupling reactions and in the catalytic addition of organometallic reagents to carbonyl compounds. These methods often involve transition metal complexes that can facilitate the reaction pathway, but their application to the synthesis of highly sterically hindered diols like 1,1,4,4-tetraphenyl-1,4-butanediol is not well-documented.

Similarly, heterogeneous catalysis offers advantages in terms of catalyst separation and recycling and has been explored for various organic transformations. For diol synthesis, heterogeneous catalysts are often used in hydrogenation or oxidation reactions. Their application in the direct construction of the carbon skeleton of 1,1,4,4-tetraphenyl-1,4-butanediol from simpler precursors via a catalytic route has not been reported. The steric hindrance posed by the four phenyl groups likely presents a significant challenge for the design of an effective catalyst.

Mechanistic Insights into 1,1,4,4-Tetraphenyl-1,4-butanediol Formation

The formation of 1,1,4,4-tetraphenyl-1,4-butanediol via the reaction of diethyl succinate with phenylmagnesium bromide proceeds through a well-understood, multi-step mechanism characteristic of the reaction between Grignard reagents and esters.

Reaction Mechanism Proposals for Key Synthetic Steps

The reaction mechanism can be broken down into the following key steps:

First Nucleophilic Acyl Substitution: A molecule of phenylmagnesium bromide acts as a nucleophile, attacking one of the carbonyl carbons of diethyl succinate. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide group is eliminated as a leaving group, resulting in the formation of an intermediate ketone, 4-oxo-4-phenylbutanoate.

Second Nucleophilic Addition: A second molecule of phenylmagnesium bromide attacks the carbonyl carbon of the newly formed ketone. This generates a new tetrahedral intermediate.

Repetition for the Second Ester Group: The same sequence of nucleophilic acyl substitution and nucleophilic addition occurs at the second ester group of the diethyl succinate molecule, ultimately leading to the formation of the dianion of 1,1,4,4-tetraphenyl-1,4-butanediol.

Protonation: The reaction is quenched with an acidic workup (e.g., using a dilute acid) to protonate the two alkoxide ions, yielding the final product, 1,1,4,4-tetraphenyl-1,4-butanediol.

An excess of the Grignard reagent is necessary because two moles are consumed in the substitution and addition to each of the two ester groups.

Synthetic Challenges and Optimization Strategies

The synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol is not without its challenges, primarily stemming from the high reactivity of the Grignard reagent and the steric hindrance in the product.

Addressing Steric Hindrance in Reaction Pathways

The presence of four bulky phenyl groups in the final product introduces significant steric hindrance. This steric crowding can potentially hinder the approach of the second and subsequent phenylmagnesium bromide molecules to the carbonyl carbons. However, the reaction is typically driven to completion by using a significant excess of the Grignard reagent and often by conducting the reaction at an elevated temperature (e.g., refluxing ether).

A key challenge in this synthesis is the potential for side reactions. One notable byproduct is 1,4-diphenyl-1,4-butanedione. The formation of this diketone can occur if the reaction is not driven to completion, with only the first nucleophilic acyl substitution occurring at each ester group without the subsequent addition of the second phenyl group.

Optimization strategies for this synthesis generally revolve around controlling the reaction conditions to favor the formation of the desired diol and minimize byproducts. This includes:

Stoichiometry of Reagents: Using a sufficient excess of phenylmagnesium bromide is crucial to ensure that both carbonyl groups of the diethyl succinate undergo double addition.

Reaction Temperature and Time: The reaction is often carried out in a refluxing ether solvent to provide the necessary activation energy to overcome any steric barriers. The reaction time is also a critical parameter to ensure complete conversion.

Purity of Reagents and Solvents: Grignard reactions are notoriously sensitive to moisture and protic impurities, which can quench the Grignard reagent. Therefore, the use of anhydrous solvents and dry glassware is essential for a successful synthesis.

Below is a table summarizing the key reactants and products in the primary synthetic route:

Reactant/Product NameChemical FormulaRole in Reaction
Diethyl succinateC8H14O4Starting ester
Phenylmagnesium bromideC6H5MgBrGrignard reagent (nucleophile)
1,1,4,4-Tetraphenyl-1,4-butanediolC28H26O2Desired product
1,4-Diphenyl-1,4-butanedioneC16H14O2Potential byproduct

Yield Enhancement and Side-Product Minimization Techniques

The synthesis of 1,4-Butanediol, 1,1,4,4-tetraphenyl-, a compound with significant steric hindrance around its hydroxyl groups, presents unique challenges in achieving high yields and minimizing the formation of unwanted side-products. Research efforts have primarily focused on optimizing the classical Grignard reaction between a succinic acid ester and a phenyl Grignard reagent, as well as exploring alternative routes like the reductive coupling of benzophenone.

A prevalent method for synthesizing 1,1,4,4-tetraphenyl-1,4-butanediol involves the reaction of diethyl succinate with an excess of phenylmagnesium bromide. To enhance the yield of the desired tertiary diol, careful control of reaction parameters is crucial. The slow, dropwise addition of the Grignard reagent to the ester at low temperatures is often employed to manage the exothermic nature of the reaction and prevent side reactions.

One of the major side-products in this Grignard synthesis is the formation of biphenyl (B1667301). mnstate.edulibretexts.org This occurs through a coupling reaction between the Grignard reagent and any unreacted bromobenzene (B47551). libretexts.org Minimizing the concentration of bromobenzene and maintaining an optimal reaction temperature can help to suppress the formation of this impurity. libretexts.org Another potential side-product is benzene (B151609), which can be formed if any traces of water are present in the reaction setup, as the highly reactive Grignard reagent will be protonated. miracosta.edu Therefore, scrupulously anhydrous conditions, including the use of dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), are paramount for maximizing the yield of the desired product. beyondbenign.org

Post-reaction work-up and purification are also critical for isolating the pure product. The reaction mixture is typically quenched with an acidic solution to protonate the intermediate alkoxide. miracosta.edu Purification can then be achieved through recrystallization, often from a solvent like 2-propanol, which helps to remove the biphenyl impurity. libretexts.org

The table below summarizes key parameters and their impact on the Grignard synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol.

Table 1: Optimization of Grignard Synthesis for 1,1,4,4-Tetraphenyl-1,4-Butanediol

Parameter Condition for Yield Enhancement Rationale for Minimizing Side-Products
Reactant Purity High purity diethyl succinate and magnesium Prevents side reactions with impurities.
Solvent Anhydrous diethyl ether or THF Prevents the formation of benzene by protonation of the Grignard reagent.
Temperature Low temperature during Grignard reagent addition Controls the exothermic reaction and reduces the formation of biphenyl. libretexts.org
Addition Rate Slow, dropwise addition of Grignard reagent Maintains a low concentration of the Grignard reagent, minimizing self-coupling reactions.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) Prevents reaction of the Grignard reagent with atmospheric moisture and oxygen.
Work-up Acidic quench (e.g., dilute HCl or H₂SO₄) Ensures complete protonation of the di-alkoxide to the diol.
Purification Recrystallization Effectively separates the desired diol from non-polar side-products like biphenyl. libretexts.org

Development of Green Chemistry Approaches for Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. For the synthesis of 1,4-Butanediol, 1,1,4,4-tetraphenyl-, several avenues are being explored to develop more sustainable methodologies.

Green Solvents for Grignard Synthesis:

The traditional use of volatile and flammable solvents like diethyl ether and THF in Grignard reactions poses safety and environmental concerns. Research into greener solvent alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as promising replacements. sigmaaldrich.comresearchgate.net 2-MeTHF can be derived from renewable resources and often provides comparable or even superior yields and selectivity in Grignard reactions. researchgate.net CPME is another hydrophobic ether solvent that is more stable and less prone to peroxide formation than THF, enhancing laboratory safety. sigmaaldrich.com The use of such solvents can significantly reduce the environmental footprint of the synthesis.

Photocatalytic and Electrochemical Methods:

Alternative synthetic strategies that avoid the use of stoichiometric organometallic reagents are of great interest from a green chemistry perspective. The reductive coupling of benzophenone to form a pinacol, a reaction analogous to the formation of 1,1,4,4-tetraphenyl-1,4-butanediol, can be achieved through photochemical methods. Benzophenone itself can act as a photosensitizer, absorbing light and initiating the reaction. chemrxiv.org This approach could potentially be adapted for the synthesis of the target diol, using light as a "traceless" reagent and minimizing the generation of inorganic waste.

Electrochemical synthesis offers another green alternative. nih.gov By using electricity to drive the reductive coupling of a carbonyl compound, the need for chemical reducing agents can be eliminated. Electrochemical methods often proceed with high selectivity and can be performed under mild conditions. nih.gov While specific protocols for the electrosynthesis of 1,1,4,4-tetraphenyl-1,4-butanediol are not yet well-established, the electroreductive coupling of benzophenones with other molecules has been demonstrated, suggesting the feasibility of this approach. nih.govresearchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green technology that can enhance reaction rates, improve yields, and reduce reaction times. nih.gov Ultrasound-assisted Barbier reactions, which are similar to Grignard reactions but are carried out in one pot, have been reported for the synthesis of various compounds. researchgate.net The use of ultrasound could potentially facilitate the synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol under milder conditions and with reduced energy consumption.

The table below provides a comparative overview of traditional and potential green approaches for the synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol.

Table 2: Comparison of Synthetic Approaches for 1,1,4,4-Tetraphenyl-1,4-Butanediol

Synthetic Approach Traditional Method Potential Green Alternative Green Chemistry Principles Addressed
Reagents Stoichiometric Grignard reagent (organomagnesium halide) Catalytic photosensitizer (e.g., benzophenone) or electricity Atom Economy, Less Hazardous Chemical Syntheses
Solvents Diethyl ether, Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Safer Solvents and Auxiliaries, Use of Renewable Feedstocks (for 2-MeTHF)
Energy Input Thermal heating for reflux Light (photocatalysis), Electricity (electrosynthesis), Ultrasound Design for Energy Efficiency
Waste Generation Magnesium halide salts Minimal, as catalysts are used in small amounts or electricity is the reagent Prevention

While the development of fully green synthetic routes for 1,1,4,4-tetraphenyl-1,4-butanediol is still an ongoing area of research, these emerging technologies hold significant promise for creating more sustainable and environmentally benign manufacturing processes for this and other valuable chemical compounds.

Structural Elucidation and Stereochemical Analysis of 1,4 Butanediol, 1,1,4,4 Tetraphenyl

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The proton NMR (¹H NMR) spectrum of 1,4-Butanediol, 1,1,4,4-tetraphenyl- provides key information about the different types of protons and their relative positions within the molecule. The spectrum is characterized by distinct signals corresponding to the hydroxyl, methylene (B1212753), and phenyl protons.

The hydroxyl (-OH) protons typically appear as a singlet, with a chemical shift that can vary depending on the solvent and concentration. The methylene protons (-CH₂-) of the butane (B89635) backbone are chemically equivalent due to the molecule's symmetry and are expected to produce a singlet. The numerous protons of the four phenyl groups give rise to a complex multiplet in the aromatic region of the spectrum.

A representative ¹H NMR spectrum displays the following key features:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.5Multiplet20HAromatic protons (C₆H₅)
~2.5Singlet4HMethylene protons (-CH₂-CH₂-)
VariableSinglet2HHydroxyl protons (-OH)

Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions.

The Carbon-13 (¹³C) NMR spectrum provides a detailed map of the carbon framework of 1,4-Butanediol, 1,1,4,4-tetraphenyl-. Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.

The spectrum typically shows a signal for the quaternary carbons bonded to the hydroxyl group, a signal for the methylene carbons of the butane backbone, and a set of signals for the aromatic carbons of the phenyl groups. The ipso-carbon (the carbon directly attached to the butane backbone) and the ortho-, meta-, and para-carbons of the phenyl rings will exhibit distinct chemical shifts.

A general assignment of the ¹³C NMR signals is as follows:

Chemical Shift (ppm)Assignment
~147Ipso-carbons of the phenyl rings
~128Ortho- and Meta-carbons of the phenyl rings
~127Para-carbons of the phenyl rings
~80Quaternary carbons (-C(Ph)₂OH)
~40Methylene carbons (-CH₂-CH₂-)

Note: These are approximate chemical shift values and can be influenced by the solvent and spectrometer frequency.

While specific two-dimensional (2D) NMR studies such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for 1,4-Butanediol, 1,1,4,4-tetraphenyl- are not widely reported in publicly available literature, these techniques would be invaluable for confirming the structural assignments.

A hypothetical COSY spectrum would show correlations between adjacent protons, although in this highly symmetric molecule with limited proton-proton coupling, its utility might be focused on confirming the absence of coupling for the methylene and hydroxyl protons. An HSQC experiment would definitively link the proton signals to their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.nih.govspectrabase.com

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govspectrabase.com For 1,4-Butanediol, 1,1,4,4-tetraphenyl-, these techniques are particularly useful for confirming the presence of the hydroxyl and phenyl groups.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, often broadened due to hydrogen bonding. Sharp peaks corresponding to the C-H stretching of the aromatic rings are typically observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The symmetric stretching of the non-polar C-C bonds of the phenyl rings often produces strong signals in the Raman spectrum, which may be weak in the IR spectrum.

Key vibrational frequencies are summarized below:

Wavenumber (cm⁻¹)Vibrational Mode
~3200-3600O-H stretch (alcohol)
~3000-3100C-H stretch (aromatic)
~2850-3000C-H stretch (aliphatic)
~1400-1600C=C stretch (aromatic ring)
~1000-1200C-O stretch (alcohol)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. The molecular formula of 1,4-Butanediol, 1,1,4,4-tetraphenyl- is C₂₈H₂₆O₂, corresponding to a molecular weight of approximately 394.51 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, although it can be weak for tertiary alcohols. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a peak at M-18. Another characteristic fragmentation for diarylalkanols is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon, leading to the formation of a stable diphenylmethyl cation or related fragments.

A plausible fragmentation pattern would include the following key ions:

m/zFragment Identity
394[C₂₈H₂₆O₂]⁺ (Molecular ion)
376[M - H₂O]⁺
183[C₁₃H₁₁O]⁺ (Diphenylmethanol fragment)
165[C₁₃H₉]⁺ (Fluorenyl cation, a common rearrangement product)
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

This combination of spectroscopic data provides a robust and detailed picture of the molecular structure of 1,4-Butanediol, 1,1,4,4-tetraphenyl-, confirming its key structural features and the connectivity of its constituent atoms.

X-ray Crystallographic Investigations

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. maricopa.edu While a specific single-crystal X-ray diffraction study for 1,4-Butanediol, 1,1,4,4-tetraphenyl- is not publicly available in the chemical literature, the principles of the technique allow for a detailed prediction of its solid-state characteristics.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the exact arrangement of atoms in a crystalline solid. maricopa.edu The process involves irradiating a single crystal of the material with a focused X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are recorded. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and from that, determine the precise coordinates of each atom.

For a molecule like 1,4-Butanediol, 1,1,4,4-tetraphenyl-, an SCXRD analysis would provide critical data, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Crystal system and space group: Information about the symmetry of the crystal lattice.

Unit cell dimensions: The size of the repeating unit that forms the crystal.

Molecular conformation in the solid state: The exact torsional angles of the butane backbone and the orientation of the phenyl groups.

Although spectroscopic data such as NMR are available for this compound, SCXRD would provide the only direct, unambiguous evidence of its solid-state structure. redalyc.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in In the solid state, 1,4-Butanediol, 1,1,4,4-tetraphenyl- is expected to exhibit several key interactions that dictate its supramolecular architecture.

π-Interactions: The aromatic phenyl rings can interact with each other through π-π stacking (face-to-face or offset) or with hydrogen atoms through C-H···π interactions. The bulky nature of the tetraphenyl substitution may, however, hinder ideal π-π stacking geometries. biokeanos.com

The interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals and π-interactions would determine the final, most thermodynamically stable crystal packing arrangement.

Interaction TypeDescriptionExpected Role in Crystal Packing
Hydrogen Bonding (O-H···O)Strong, directional interaction between hydroxyl groups of adjacent molecules.Primary driver of supramolecular assembly, likely forming chains or dimeric motifs.
π-π StackingInteraction between the electron clouds of aromatic phenyl rings.Contributes to packing efficiency, but may be sterically limited.
C-H···π InteractionsWeak hydrogen bond between a C-H bond and the face of a phenyl ring.Provides additional stabilization to the crystal lattice.
Van der Waals ForcesNon-specific attractive/repulsive forces between all atoms.Significant contributor to overall lattice energy due to the large molecular size.

Absolute Stereochemistry Assignment through Crystallography

1,4-Butanediol, 1,1,4,4-tetraphenyl- is an achiral molecule as it possesses a center of inversion. However, if the molecule were derivatized to create chiral centers, X-ray crystallography would be the definitive method for assigning the absolute stereochemistry of a single enantiomer. This is typically achieved using anomalous dispersion (the Flack parameter). When a crystal of a pure enantiomer is diffracted using X-rays of a suitable wavelength, the scattering from certain atoms exhibits a phase shift. This effect allows for the unambiguous determination of the absolute three-dimensional arrangement of the atoms, confirming whether the configuration is R or S without reference to any other chiral compound. redalyc.org

Conformational Analysis

The conformational landscape of 1,4-Butanediol, 1,1,4,4-tetraphenyl- is dominated by the immense steric bulk of its four phenyl substituents, which severely restricts rotation around the single bonds of the central butane chain.

Experimental Studies of Rotational Barriers and Conformer Populations

The energy required for a molecule to rotate around a single bond is known as the rotational barrier. Different rotational states, or conformers, often have different energies, and their relative populations can be studied experimentally. A primary technique for this is variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. By observing how the NMR spectrum of a compound changes with temperature, one can determine the energy barriers between different conformers. At low temperatures, rotation may be slow on the NMR timescale, allowing signals from individual conformers to be observed. As the temperature is raised, rotation becomes faster, and these signals may broaden and coalesce into an averaged signal.

While specific VT-NMR studies on 1,4-Butanediol, 1,1,4,4-tetraphenyl- are not detailed in the literature, such an experiment would be expected to reveal a very high barrier to rotation around the central C2-C3 bond due to the steric clash of the bulky C(Ph)₂OH groups. The energy barrier for rotation in simple n-butane is approximately 19 kJ/mol (4.5 kcal/mol) for the fully eclipsed conformation. maricopa.edu For the title compound, this barrier would be substantially higher.

Influence of Phenyl Group Steric Bulk on Molecular Conformation

The steric hindrance imposed by the four phenyl groups is the single most important factor controlling the molecule's conformation. osti.gov Each end of the butane chain features a diphenylmethyl carbinol group, which is exceptionally bulky.

Rotation around C1-C2 and C3-C4 bonds: Rotation around these bonds would involve the C(Ph)₂OH group moving past the adjacent methylene (-CH₂-) group. While this barrier is significant, it is the rotation around the central C2-C3 bond that is most restricted.

Rotation around the C2-C3 bond: This rotation forces the two massive C(Ph)₂OH groups past each other. The gauche conformation, where these groups are at a 60° dihedral angle, would be highly destabilized by steric repulsion. The eclipsed conformation, with a 0° dihedral angle, would be energetically prohibitive.

Most Stable Conformer: Consequently, the molecule is expected to exist almost exclusively in the anti-periplanar conformation, where the two C(Ph)₂OH groups are positioned at a 180° dihedral angle to each other, minimizing steric strain. This arrangement places the bulkiest groups as far apart as possible.

MoleculeRotating BondHighest Rotational Barrier (Conformation)Approximate Energy BarrierPrimary Strain Type
n-ButaneC2-C3Fully Eclipsed (CH₃ vs CH₃)~19 kJ/molTorsional and Steric
1,4-Butanediol, 1,1,4,4-tetraphenyl-C2-C3Fully Eclipsed (C(Ph)₂OH vs C(Ph)₂OH)Extremely High (Qualitative)Severe Steric Strain

Theoretical and Computational Chemistry Studies of 1,4 Butanediol, 1,1,4,4 Tetraphenyl

Simulation of Reaction Mechanisms and Transition StatesAlthough experimental studies on the thermal decomposition (pyrolysis) of 1,4-Butanediol, 1,1,4,4-tetraphenyl- exist, computational simulations of this or other reaction mechanisms involving this compound, including the characterization of transition states, were not found in the search of scientific databases.

While the methods outlined are standard in modern computational chemistry, the specific application and detailed results for 1,4-Butanediol, 1,1,4,4-tetraphenyl- are not available to be reported at this time.

Lack of Publicly Available Research Hinders Theoretical and Computational Analysis of 1,4-Butanediol, 1,1,4,4-tetraphenyl-

A thorough review of scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound 1,4-Butanediol, 1,1,4,4-tetraphenyl-. Despite its well-defined chemical structure, which is documented in chemical databases, in-depth computational analyses regarding its decomposition pathways, the design of catalysts for its reactions, and its dynamic molecular behavior appear to be largely unexplored in publicly accessible research.

Efforts to gather information for a detailed article on the computational aspects of this molecule, including predicted decomposition mechanisms, catalyst design from computational models, and molecular dynamics simulations, have been unsuccessful. The existing body of research predominantly focuses on the parent compound, 1,4-Butanediol, covering its synthesis, catalytic conversion, and various industrial applications. However, the introduction of four phenyl groups at the 1 and 4 positions dramatically alters the molecule's steric and electronic properties, making direct extrapolation of data from the unsubstituted diol scientifically unsound.

One study noted the pyrolysis of 1,1,4,4-tetraphenyl-1,4-butanediol, indicating experimental investigation into its thermal decomposition. However, this research does not appear to be accompanied by the computational modeling and theoretical predictions that were the focus of the intended article. Computational chemistry, a powerful tool for understanding reaction mechanisms and predicting molecular behavior, seems to have not yet been extensively applied to this particular substituted butanediol.

Consequently, due to the absence of specific research data on the computational prediction of decomposition pathways, catalyst design and mechanistic insights from computational models, and molecular dynamics simulations for 1,4-Butanediol, 1,1,4,4-tetraphenyl-, it is not possible to provide a detailed scientific article on these topics at this time. Further research in the field of computational and theoretical chemistry is required to elucidate these aspects of this complex molecule.

Derivatives and Analogues of 1,4 Butanediol, 1,1,4,4 Tetraphenyl : Synthesis and Advanced Applications

Synthesis of Chiral Derivatives: Focus on (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol

The practical synthesis of (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, a C2-symmetric vicinal diol, highlights sophisticated strategies in organic chemistry that transform simple chiral molecules into complex and powerful reagents for asymmetric synthesis.

Multi-Step Synthetic Strategies from Chiral Precursors (e.g., Dimethyl L-Tartrate)

The synthesis begins with the protection of the secondary hydroxyl groups of the dimethyl L-tartrate. researchgate.net This is followed by the introduction of the four phenyl groups via a Grignard reaction. researchgate.net The subsequent step involves the methylation of the newly formed tertiary hydroxyl groups. researchgate.net The final stage of the synthesis is the removal of the initial protecting group to yield the desired diol. researchgate.net A more recent method has been developed that involves the highly regioselective 2,3-cyclosulfitation of (2R,3R)-1,1,4,4-tetraphenyl-butanetetraol. researchgate.netresearchgate.net This newer approach simplifies the process by selectively protecting the secondary hydroxyls and chlorinating the tertiary hydroxyls in a single step, using methanol (B129727) as the methylating agent. researchgate.net

Table 1: Overview of a Five-Step Synthesis from Dimethyl L-Tartrate

Step Reaction Reagents/Conditions Purpose
1 Protection Benzylidene acetal (B89532) formation Protects the secondary hydroxyl groups of the tartrate ester. researchgate.net
2 Grignard Reaction Phenylmagnesium bromide Introduces the four tetraphenyl groups to the core structure. researchgate.net
3 Methylation Methyl iodide (MeI) and Sodium Hydride (NaH) Methylates the tertiary hydroxyl groups created in the previous step. researchgate.netresearchgate.net
4 Deprotection (Oxidation) 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) Begins the two-step removal of the benzylidene acetal protecting group. researchgate.netresearchgate.net

Regioselective Functionalization and Protection Group Chemistry

The synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol is a prime example of the critical role of regioselective functionalization and protecting group chemistry. pku.edu.cn The initial step of the synthesis involves the selective protection of the secondary hydroxyl groups of the tartrate ester, typically by forming a benzylidene acetal. researchgate.net This ensures that the subsequent Grignard reaction occurs at the ester carbonyls, not the hydroxyl groups.

After the introduction of the phenyl groups, two new tertiary hydroxyl groups are formed. These are then selectively methylated using reagents like methyl iodide and sodium hydride. researchgate.netresearchgate.net The final phase of the synthesis requires the careful removal of the benzylidene acetal protecting group. This is often accomplished through a two-step oxidation and reduction procedure, for instance, using DDQ followed by LiAlH₄, to liberate the secondary hydroxyls and yield the target diol. researchgate.netresearchgate.net More streamlined methods achieve selective protection and functionalization in fewer steps, such as the one-step protection of secondary hydroxyls and chlorination of tertiary ones via a regioselective 2,3-cyclosulfitation. researchgate.netresearchgate.net

Chiral Auxiliary Applications in Asymmetric Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org Derivatives of 1,4-Butanediol, 1,1,4,4-tetraphenyl-, particularly (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, have demonstrated significant utility as effective chiral auxiliaries in various asymmetric transformations. nih.govacs.org

Use in Cyclopropanation of Alkenylboronic Esters

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been successfully employed as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters. nih.govacs.orgacs.org The presence of the chiral diol auxiliary guides the reaction to produce cyclopropylboronic esters with a high degree of stereocontrol. acs.org A key advantage of using this auxiliary is the exceptional stability of the resulting boronic esters. acs.orgacs.org This stability allows for the chromatographic separation of the diastereomers, a crucial step for obtaining enantiomerically pure products. nih.govacs.orgacs.org Furthermore, the robustness of these esters permits a variety of subsequent chemical transformations on the side-chain, including oxidation and reduction, under acidic, basic, or radical conditions. acs.orgacs.org

Inducing Stereoselectivity in Organic Transformations

The application of tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol extends beyond cyclopropanation, finding diverse use in asymmetric organic synthesis. researchgate.netiupac.org It serves as a powerful tool for inducing stereoselectivity, enabling access to a wide range of diastereo- and enantiomerically pure organoboron reagents. researchgate.net These reagents are versatile intermediates that can be used in numerous other asymmetric syntheses. researchgate.net For example, the absolute configurations of building blocks created using this auxiliary have been definitively established through methods like X-ray crystallography. nih.govacs.org This has facilitated the synthesis of complex natural product intermediates, such as an advanced intermediate of the oligocyclopropane FR-900848, through processes like the Matteson homologation. nih.govacs.org

Protecting Group Chemistry

In addition to its role as a chiral auxiliary, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol functions as a highly effective protecting group, particularly for boronic acids. researchgate.netnih.govacs.org A protecting group is a molecular fragment that is temporarily added to a functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org

The diol reacts with boronic acids to form exceptionally stable boronic esters. researchgate.netacs.org This stability is a significant advantage, as it allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected boronic acid moiety. researchgate.netacs.org This has been investigated extensively and has proven to be a reliable strategy in complex syntheses. researchgate.net The ability of this diol to protect the boronic acid group while withstanding various reaction conditions makes it a valuable reagent in modern organic synthesis. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
1,4-Butanediol, 1,1,4,4-tetraphenyl-
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol
Dimethyl L-tartrate
(2R,3R)-1,1,4,4-tetraphenyl-butanetetraol
Phenylmagnesium bromide
Methyl iodide
Sodium Hydride
2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ)
Lithium aluminium hydride (LiAlH₄)
Methanol

Efficient Protecting Group for Boronic Acids

A significant application of 1,1,4,4-tetraphenyl-1,4-butanediol derivatives is in the protection of boronic acids, which are crucial reagents in synthetic organic chemistry, particularly for Suzuki-Miyaura coupling reactions. chem-station.com Boronic acids themselves can be unstable, prone to dehydration to form boroxines, or decomposition under certain conditions, which can complicate their storage and use. nih.gov To address this, they are often converted into more stable boronic esters using protecting groups. chem-station.com

A key derivative, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, has been identified as a highly effective protecting group for boronic acids. acs.orgnih.govacs.org This diol reacts with boronic acids to form stable cyclic boronic esters. The steric bulk provided by the four phenyl groups enhances the stability of the resulting ester, allowing for easier handling and purification, including chromatographic separation of diastereomers. acs.orgacs.org This stability is a critical feature, as it preserves the integrity of the boronic acid moiety during subsequent chemical transformations on other parts of the molecule. acs.orgacs.org

Stability of Protected Boronic Acids under Diverse Reaction Conditions (Acidic, Basic, Radical)

The boronic esters formed with (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol exhibit remarkable stability across a wide range of reaction environments. acs.orgnih.govacs.org This robustness allows for extensive chemical modifications to the side chains of the protected molecule without disturbing the boronic ester group. acs.org Research has demonstrated that these protected boronic esters can withstand various transformations, showcasing the effectiveness of this diol as a protecting group. acs.orgacs.org

The stability under different conditions is summarized below:

Reaction ConditionStability of Protected Boronic Ester
Acidic Stable
Basic Stable
Radical Stable
Oxidation Stable
Reduction Stable

This broad compatibility enables multi-step synthetic sequences, including oxidations, reductions, and reactions under acidic, basic, or radical conditions, to be performed on the protected molecule. acs.orgnih.gov For instance, transformations such as chain elongations using the Matteson homologation have been successfully carried out on these stable boronic esters. acs.orgnih.gov The protecting group can later be removed when desired to liberate the boronic acid for subsequent reactions like Suzuki couplings. acs.org

Exploration of Other Structurally Related Diols and their Chemical Utility

The structural framework of 1,1,4,4-tetraphenyl-1,4-butanediol serves as a foundation for other related diols with distinct applications. By modifying the butane (B89635) backbone, analogues with different properties and reactivities can be developed.

Tetraphenyl-2-butene-1,4-diol Derivatives in Decomposition Studies

Structurally related compounds, such as 1,1,4,4-tetraphenyl-2-butene-1,4-diol derivatives, have been the subject of pyrolysis and decomposition studies. amanote.com These investigations explore the thermal stability and breakdown pathways of these molecules. The introduction of a double bond in the butene backbone, creating an unsaturated diol, significantly influences its chemical behavior compared to the saturated 1,4-butanediol analogue. Theoretical studies on the cyclodehydration of 2-butene-1,4-diol suggest different reaction abilities compared to its saturated counterpart. researchgate.net Furthermore, the catalytic condensation of cis-2-butene-1,4-diol can be used to generate unsaturated telechelic polyether diols, which are useful as macromonomers. nih.gov

Design and Synthesis of Polyfunctionalized Analogues

The design and synthesis of polyfunctionalized analogues of 1,1,4,4-tetraphenyl-1,4-butanediol have led to compounds with tailored properties. A notable example is the synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. pku.edu.cn This analogue is synthesized from (2R,3R)-1,1,4,4-tetraphenylbutanetetraol through a highly regioselective reaction. pku.edu.cn The introduction of methoxy (B1213986) groups represents a strategic functionalization that enhances its utility, particularly as a chiral auxiliary and protecting group. nih.govacs.orgpku.edu.cn The synthesis of such analogues, while potentially costly and complex, expands the applications of this class of compounds in asymmetric organic synthesis. pku.edu.cn The development of these derivatives often focuses on creating molecules for specific applications, such as intermediates for bioactive molecules or advanced materials. acs.orgnih.gov

Advanced Applications in Materials Science and Polymer Chemistry

Building Blocks for Polymeric Materials

As a diol, 1,1,4,4-tetraphenyl-1,4-butanediol can function as a monomer in polymerization reactions. Its distinctive tetraphenyl structure offers a pathway to synthesize polymers with enhanced thermal stability, specific mechanical properties, and tailored solubility.

Incorporation into Polymer Backbones for Tailored Properties

The two hydroxyl groups of 1,1,4,4-tetraphenyl-1,4-butanediol allow it to be incorporated into polymer chains through condensation polymerization. This process typically involves reacting the diol with difunctional monomers such as dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes). mdpi.comresearchgate.net

The inclusion of the bulky tetraphenyl groups into the polymer backbone has several significant effects on the material's properties:

Increased Rigidity and Thermal Stability: The rigid phenyl groups restrict intramolecular rotation, leading to a stiffer polymer chain. This increased rigidity often translates to a higher glass transition temperature (Tg) and enhanced thermal stability compared to polymers made with flexible aliphatic diols like the parent compound, 1,4-butanediol.

Modified Solubility: The aromatic nature of the tetraphenyl groups increases the polymer's affinity for organic solvents while potentially reducing its solubility in water. This allows for the production of polymers suitable for solution-based processing techniques.

Altered Mechanical Properties: The introduction of such a large, sterically hindering group can disrupt the packing of polymer chains, potentially leading to amorphous materials with altered tensile strength and elasticity. mdpi.com For instance, in polyurethane synthesis, the choice of diol as a chain extender significantly influences the final properties of the polymer. mdpi.com

Property InfluencedEffect of 1,1,4,4-Tetraphenyl MoietyComparison with Aliphatic Diols
Glass Transition (Tg) Increases due to restricted chain mobilitySignificantly higher
Thermal Stability Enhanced due to high dissociation energy of C-C bonds in phenyl ringsGenerally superior
Crystallinity Reduced or eliminated due to steric hindranceTends to be more amorphous
Solubility Increased in organic solventsHigher in non-polar solvents

Role in Crosslinking Polymer Formulations

While 1,1,4,4-tetraphenyl-1,4-butanediol is a linear diol and typically acts as a chain extender, its bifunctionality allows it to participate in the formation of crosslinked networks. utm.mynih.gov In formulations containing monomers with a functionality greater than two (e.g., tri-isocyanates or tricarboxylic acids), this diol can act as a crosslinking agent, creating a three-dimensional polymer network. researchgate.net

The use of a sterically hindered diol like this one in crosslinking applications would result in a network with specific characteristics:

Lower Crosslink Density: The bulkiness of the tetraphenyl groups would create significant spatial separation between crosslinking points, resulting in a lower crosslink density compared to smaller, more flexible diols. nih.gov

Increased Free Volume: The inefficient packing of the polymer chains around these bulky crosslinking sites would lead to a higher fractional free volume within the material. This could enhance properties like gas permeability.

Modified Mechanical Toughness: A lower crosslink density can lead to a more flexible and less brittle material, potentially increasing its toughness and impact resistance. marquette.edu

Organic Electronic Materials

The tetraphenyl substitution pattern in 1,1,4,4-tetraphenyl-1,4-butanediol makes it a precursor for molecules with interesting photophysical and electronic properties, suitable for applications in organic electronics.

Precursors for Molecules with Unique Optical Properties

The core structure of 1,1,4,4-tetraphenyl-1,4-butanediol is closely related to that of tetraphenylethylene (B103901) (TPE), a well-known luminogen that exhibits aggregation-induced emission (AIE). frontiersin.org AIE-active molecules are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated or solid state. rsc.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel for the excited state to relax.

By chemically modifying 1,1,4,4-tetraphenyl-1,4-butanediol, it is possible to synthesize derivatives that possess these unique optical properties. For example, dehydration of the diol could lead to the formation of tetraphenylbutadiene derivatives, which are also known to exhibit interesting photophysical behaviors. The introduction of different aryl substituents can be used to fine-tune the optical and electrochemical properties of the resulting molecules. rsc.org

PropertyOrigin in Tetraphenyl StructurePotential Application
Aggregation-Induced Emission (AIE) Restriction of intramolecular rotation of phenyl rings in the solid stateOrganic Light-Emitting Diodes (OLEDs), chemical sensors, bio-imaging
Tunable Photoluminescence Chemical modification of the phenyl ringsFull-color displays, solid-state lighting
High Photostability Rigid, conjugated aromatic coreDurable electronic devices

Building Blocks for Electrophotographic Photosensitive Materials

Derivatives of 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) have been identified as effective charge-transporting substances for use in electrophotographic photosensitive materials, which are key components in devices like photocopiers and laser printers. googleapis.comgoogle.com These materials are valued for their high sensitivity, low residual potential, and durability.

Given that 1,1,4,4-tetraphenyl-1,4-butanediol can be chemically converted into tetraphenylbutadiene derivatives, it serves as a valuable building block in this field. The synthesis typically involves incorporating these charge-transporting molecules into a binder resin, such as a polyester (B1180765) or polycarbonate, to form a charge-transport layer. google.com The excellent electronic properties of the tetraphenylbutadiene core facilitate the efficient movement of charge carriers, which is essential for the electrophotographic process. googleapis.com

Supramolecular Chemistry and Host-Guest Systems

The well-defined, rigid, three-dimensional structure of 1,1,4,4-tetraphenyl-1,4-butanediol, combined with its hydrogen-bonding hydroxyl groups and π-rich phenyl surfaces, makes it an excellent candidate for applications in supramolecular chemistry.

Molecules with similar tetraphenyl scaffolds are known to self-assemble into larger, ordered structures through a combination of non-covalent interactions, including:

Hydrogen Bonding: The two hydroxyl groups can act as both donors and acceptors, forming intricate hydrogen-bond networks that direct the assembly of molecules into specific architectures.

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, further stabilizing the supramolecular assembly.

Host-Guest Interactions: The shape and electronic properties of the molecule can create cavities or binding sites capable of encapsulating smaller "guest" molecules.

Research on closely related compounds, such as (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), has demonstrated their ability to act as highly efficient and selective hosts for a variety of small organic molecules. researchgate.netresearchgate.net These host-guest systems rely on precise molecular recognition, where the host selectively binds to guests of a specific size, shape, and chemical nature. This capability is foundational to applications in separation science, catalysis, and the development of molecular sensors. The principles of supramolecular assembly and host-guest chemistry are central to creating complex, functional materials from molecular building blocks. uiowa.eduglobethesis.comnih.gov

Formation of Inclusion Complexes with Organic Guests

The ability of host molecules to encapsulate guest molecules, forming what are known as inclusion complexes, is a cornerstone of host-guest chemistry. This phenomenon is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. While specific studies on the inclusion capabilities of 1,4-Butanediol, 1,1,4,4-tetraphenyl- are not extensively documented, the behavior of its hydroxylated and methoxylated analogs, such as (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) and (−)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT), offers significant insights.

These related diols have demonstrated a remarkable ability to act as hosts for a diverse range of organic guest molecules. For instance, TETROL has been shown to be a highly efficient host for the inclusion of various cyclic ketones and isomers of cresol (B1669610) and toluidine. The selectivity of these host-guest systems is a critical aspect, often dictated by subtle differences in the size, shape, and electronic properties of the guest molecules.

The formation of these inclusion complexes is often characterized by specific host-to-guest stoichiometric ratios. For example, DMT consistently forms complexes with a 2:1 host-to-guest ratio with a variety of aromatic guests. The stability of these complexes can be evaluated using techniques such as thermal analysis, which provides information on the strength of the host-guest interactions. The underlying reasons for the observed selectivity and stability are often elucidated through single-crystal X-ray diffraction studies, which reveal the intricate network of intermolecular interactions governing the complex formation.

The general principle gleaned from these related compounds is that the tetraphenylbutane backbone provides a rigid and pre-organized framework, while the hydroxyl groups offer sites for hydrogen bonding, which is a key driving force for guest inclusion. It is therefore highly probable that 1,4-Butanediol, 1,1,4,4-tetraphenyl- would exhibit similar host properties, potentially forming inclusion complexes with a range of organic molecules. The presence of the four phenyl groups can also contribute to the binding through π-π stacking interactions with aromatic guests.

Table 1: Examples of Inclusion Complex Formation by Diols Structurally Related to 1,4-Butanediol, 1,1,4,4-tetraphenyl-

Host CompoundGuest Molecule(s)Observed Host:Guest Ratio(s)Key Findings
(+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL)Cyclohexanone and methylcyclohexanones1:1Efficient inclusion, with unique inclusion of 3- and 4-methyl isomers in their higher energy axial conformations.
(+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL)Cresol isomers (o-, m-, p-Cr)2:1 for m- and p-CrSignificant selectivity for the para isomer, even in mixtures where it is the minor component.
(−)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT)Aniline, N-methylaniline, N,N-dimethylaniline2:1Consistent inclusion of all guests with the same stoichiometry.
(−)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT)Toluene, ethylbenzene, cumene2:1Demonstrates broad applicability as a host for simple aromatic hydrocarbons.

This table is generated based on data from studies on related diol compounds to illustrate the potential behavior of 1,4-Butanediol, 1,1,4,4-tetraphenyl-.

Design of Molecular Receptors and Smart Materials

The principles of molecular recognition, which govern the formation of inclusion complexes, can be extended to the rational design of molecular receptors and smart materials. Molecular receptors are specifically designed to bind to a particular molecule or ion with high selectivity, finding applications in sensing, catalysis, and separations. Smart materials, on the other hand, are designed to respond to external stimuli, such as light, heat, or the presence of a chemical species, by changing their properties.

The rigid and well-defined structure of 1,4-Butanediol, 1,1,4,4-tetraphenyl- makes it an attractive candidate as a building block for such advanced materials. By chemically modifying the diol, for instance, by incorporating it into a polymer backbone or by attaching specific functional groups, it is possible to create materials with tailored properties.

For example, the diol unit could be used to create pores or cavities within a polymer matrix, leading to materials with high surface area and selective absorption capabilities. Such materials could be employed in applications like chemical sensing, where the binding of a target analyte to the receptor sites within the material would trigger a measurable signal.

Furthermore, the integration of 1,4-Butanediol, 1,1,4,4-tetraphenyl- into polymers could lead to the development of smart materials. For instance, the binding of a guest molecule within the diol-containing cavities could alter the mechanical or optical properties of the polymer. This could be harnessed to create materials that change color, swell, or become fluorescent in the presence of a specific chemical. While the direct application of 1,4-Butanediol, 1,1,4,4-tetraphenyl- in smart materials is yet to be extensively explored, the broader field of supramolecular chemistry provides numerous examples of how host-guest interactions can be used to create responsive materials.

The development of such materials relies on a deep understanding of the non-covalent interactions at play. Computational modeling and experimental techniques, such as NMR spectroscopy and fluorescence spectroscopy, are crucial tools in the design and characterization of these complex systems.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Catalytic Synthetic Routes

The classical synthesis of 1,1,4,4-tetraphenyl-1,4-butanediol typically involves a Grignard reaction between a succinate (B1194679) ester (like diethyl succinate) and an excess of phenylmagnesium bromide. While effective at the laboratory scale, this stoichiometric approach lacks the efficiency and atom economy required for larger-scale production. Future research must pivot towards catalytic methodologies.

A primary objective will be the development of catalytic routes that minimize waste and enhance control. Promising avenues include:

Catalytic Grignard-Type Additions: Investigating the use of catalytic amounts of transition metals to promote the addition of phenyl-organometallic reagents to succinic acid derivatives. This could reduce the large excess of reagent typically required.

Reductive Coupling Reactions: Exploring the catalytic reductive coupling of a suitable precursor, such as 1,1-diphenyl-1-hydroxy-4-butanone, which could be synthesized from benzophenone (B1666685) and a four-carbon building block.

Asymmetric Synthesis: A significant leap forward would be the development of catalytic asymmetric routes to afford enantiomerically pure stereoisomers of the diol. This could involve chiral catalysts that control the addition of phenyl groups to the 1,4-dicarbonyl precursor.

These new routes would not only make the compound more accessible but also open doors to chiral applications, which are currently unrealized.

Investigation of Unexplored Reactivity Profiles

The reactivity of 1,1,4,4-tetraphenyl-1,4-butanediol is largely undocumented. The presence of two tertiary alcohol functionalities, constrained by significant steric hindrance from the four phenyl groups, suggests a unique chemical behavior that warrants thorough investigation.

Key areas for future reactivity studies include:

Acid-Catalyzed Cyclization: Under acidic conditions, the diol is expected to undergo intramolecular cyclodehydration. The likely product is 2,2,5,5-tetraphenyltetrahydrofuran. mdpi.com A detailed study of the kinetics and mechanism of this reaction, exploring various acid catalysts (both Brønsted and Lewis acids), could provide a controlled route to this highly substituted heterocyclic compound.

Rearrangement Reactions: While the classic pinacol (B44631) rearrangement occurs in 1,2-diols, analogous 1,4-hydride or 1,4-phenyl shifts could potentially be induced under specific conditions, leading to novel molecular scaffolds. wikipedia.orgmasterorganicchemistry.com The stability of potential carbocation intermediates would play a crucial role in dictating the reaction pathway. libretexts.org

Oxidation Reactions: The tertiary nature of the hydroxyl groups makes them resistant to conventional oxidation. However, exploring advanced oxidation systems or electrocatalytic methods could lead to the formation of interesting products, such as the corresponding diketone or lactone derivatives, without cleaving the carbon backbone. The selective oxidation of only one of the two hydroxyl groups also presents a significant synthetic challenge and opportunity. youtube.com

Table 1: Potential Reactions and Products

Reactant Conditions Potential Product(s) Research Focus
1,1,4,4-Tetraphenyl-1,4-butanediol Acid Catalyst (e.g., H₂SO₄, PTSA) 2,2,5,5-Tetraphenyltetrahydrofuran Kinetics, catalyst screening, yield optimization
1,1,4,4-Tetraphenyl-1,4-butanediol Strong Acid, Heat Rearranged Ketones/Aldehydes Mechanistic studies, trapping of intermediates

Integration into Advanced Functional Materials

Perhaps the most promising future for 1,1,4,4-tetraphenyl-1,4-butanediol lies in its use as a specialty monomer for high-performance polymers. The extreme steric bulk and rigidity imparted by the four phenyl groups are expected to significantly influence the properties of resulting materials.

Future research should focus on its incorporation into:

Polyesters and Copolyesters: Polycondensation with various dicarboxylic acids (e.g., terephthalic acid, succinic acid) could yield polyesters with exceptionally high glass transition temperatures (Tg), enhanced thermal stability, and low crystallinity. researchgate.netspringernature.comsemanticscholar.org The rigidity of the tetraphenylbutane unit would severely restrict chain mobility. nih.govmdpi.com These materials could find applications in high-temperature engineering plastics or as gas separation membranes.

Polyurethanes: Used as a chain extender in polyurethane synthesis, this diol could create hard segments of significant bulk, leading to thermoplastic elastomers with unique phase separation behavior, high-temperature mechanical integrity, and tailored degradation profiles. rsc.org

Polycarbonates and Other Polymers: Its use in the synthesis of other condensation polymers, such as polycarbonates and polyethers, should also be explored to create materials with novel optical and mechanical properties.

The low reactivity of the sterically hindered hydroxyl groups could pose a synthetic challenge, potentially requiring reactive diacid derivatives or specialized catalysts to achieve high molecular weights. researchgate.netnih.gov

Deeper Theoretical Insights into Structure-Reactivity Relationships

To guide synthetic efforts and predict material properties, a deep theoretical understanding of the molecule's structure and behavior is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights. nsf.govresearchgate.net

Key areas for theoretical investigation include:

Conformational Analysis: Determining the preferred conformations of the molecule, including the rotational barriers of the C-C bonds in the butane (B89635) backbone and the C-phenyl bonds. This will shed light on the molecule's flexibility and how it packs in a solid state.

Intramolecular Interactions: Quantifying the strength and nature of intramolecular hydrogen bonding between the two hydroxyl groups and potential π-stacking or dispersion interactions between the phenyl rings.

Electronic Structure: Calculating the frontier molecular orbitals (HOMO-LUMO) to understand its electronic properties and predict its reactivity in various chemical transformations. mdpi.com

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions, such as the acid-catalyzed cyclization, to predict transition state energies and support proposed mechanisms. nsf.gov

Polymer Property Prediction: Using molecular dynamics simulations to model short polymer chains incorporating the diol, allowing for the prediction of material properties like glass transition temperature and mechanical modulus.

These computational studies will provide a molecular-level rationale for the observed properties and guide the design of new experiments and materials. mdpi.commdpi.com

Exploration of Stereoisomeric Forms and Their Unique Applications

The structure of 1,1,4,4-tetraphenyl-1,4-butanediol contains two stereogenic centers at the carbinol carbons (C1 and C4). Consequently, the molecule can exist as a pair of enantiomers ((1R,4R) and (1S,4S)) and a meso compound (1R,4S). The separation and synthesis of these individual stereoisomers open up a significant new research paradigm.

Future work in this area should concentrate on:

Enantioselective Synthesis: Developing catalytic asymmetric methods to synthesize the (R,R) and (S,S) enantiomers with high purity, as discussed in section 8.1.

Chiral Ligand Development: The C₂-symmetric (R,R) and (S,S) isomers are prime candidates for use as chiral diol ligands in asymmetric catalysis. nih.gov Their coordination to metal centers (e.g., titanium, boron, iridium) could create a well-defined chiral environment for catalyzing a variety of enantioselective reactions, such as alkylations, reductions, or cycloadditions. researchgate.netnih.gov

Stereochemistry-Property Relationships: Investigating how the stereochemistry (chiral vs. meso) influences the physical properties of both the monomer and the polymers derived from it. For example, polymers made from the enantiopure diols may exhibit different crystalline morphologies or chiroptical properties compared to those made from the meso form or the racemic mixture.

The exploration of its stereoisomeric forms could transform 1,1,4,4-tetraphenyl-1,4-butanediol from a simple structural curiosity into a valuable tool for asymmetric synthesis and advanced materials science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-butanediol, and how do their reaction conditions differ?

  • Methodological Answer : The two main synthetic pathways are (1) the Reppe process, which involves catalytic hydrogenation of acetylene-derived intermediates (e.g., butynediol) under high pressure (~30 atm) and elevated temperatures (80–120°C) using nickel or copper catalysts , and (2) bio-based production via engineered microbial strains (e.g., E. coli or S. cerevisiae), where metabolic pathways are optimized to convert glucose or lignocellulosic feedstocks into 1,4-BDO. The latter requires precise control of redox balance and ATP yield to minimize byproducts like succinate or acetate .

Q. How do the physicochemical properties of 1,4-butanediol influence its utility in polymer synthesis?

  • Methodological Answer : 1,4-BDO’s bifunctional hydroxyl groups enable polycondensation reactions with diacids (e.g., succinic or terephthalic acid) to form polyesters like polybutylene terephthalate (PBT). Its high boiling point (230°C) and hygroscopicity necessitate anhydrous reaction conditions to prevent hydrolysis during polymerization. Solubility parameters (δ = ~22.3 (cal/cm³)¹/²) also make it effective in solvent systems for lignin dissolution, as demonstrated in 1,4-BDO/water mixtures .

Q. What analytical techniques are critical for characterizing 1,4-butanediol purity and structural integrity?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is used to detect trace impurities (e.g., tetrahydrofuran or γ-butyrolactone), while nuclear magnetic resonance (NMR) confirms hydroxyl group positioning. Density (1.015–1.022 g/mL at 20°C) and refractive index (1.443–1.448) measurements provide rapid quality checks . For solvent applications, Hansen solubility parameters predict miscibility with lignin and other polymers .

Advanced Research Questions

Q. How can metabolic engineering address yield limitations in microbial 1,4-BDO production?

  • Methodological Answer : Strain optimization involves (1) knockout of competing pathways (e.g., lactate dehydrogenase) to redirect carbon flux toward 1,4-BDO precursors like α-ketoglutarate, and (2) heterologous expression of enzymes (e.g., alcohol dehydrogenases) to enhance NADPH regeneration. Fed-batch fermentation with controlled glucose feeding reduces acetate accumulation, achieving titers >100 g/L in engineered E. coli .

Q. What explains the anomalous solubility behavior of lignin in high-concentration 1,4-BDO/water systems?

  • Methodological Answer : At 90% 1,4-BDO, reduced hydrogen-bonding capacity lowers lignin solubility despite favorable Hansen parameter matching (δ = 11.09 (cal/cm³)¹/²). This contradicts solubility theory and requires experimental validation via dynamic light scattering (DLS) to assess aggregate formation. Adjusting solvent polarity with co-solvents (e.g., dimethyl sulfoxide) can mitigate this issue .

Q. How do enzymatic synthesis methods for 1,4-BDO-derived copolyesters compare to traditional catalysis?

  • Methodological Answer : Lipase-catalyzed polycondensation (e.g., using Candida antarctica lipase B) avoids high-temperature degradation of monomers, enabling synthesis of poly(1,4-butylene succinate-ran-2,3-butylene succinate) with tunable thermal properties (Tm = 80–120°C). However, enzymatic methods require rigorous solvent dehydration and show lower reaction rates (<72 hours for Mn >10 kDa) compared to metal-catalyzed systems .

Q. What strategies resolve contradictions in thermophysical data for 1,4-BDO mixtures with cresols?

  • Methodological Answer : Excess thermodynamic functions (e.g., negative Vf<sup>E</sup> values) indicate strong intermolecular interactions in 1,4-BDO + o-cresol mixtures. Discrepancies between experimental and predicted ultrasonic velocities are resolved using Redlich-Kister polynomial fitting, which accounts for temperature-dependent associative behavior .

Q. Why is 1,4-BDO rejected in murine drinking behavior studies, and what implications does this have for neurotoxicity research?

  • Methodological Answer : Mice avoid 1,4-BDO due to its rapid conversion to γ-hydroxybutyrate (GHB), which induces aversive neural responses. Controlled administration via intraperitoneal injection, paired with HPLC monitoring of GHB plasma levels, is recommended to study hepatic metabolism without confounding taste aversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Butanediol, 1,1,4,4-tetraphenyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Butanediol, 1,1,4,4-tetraphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.